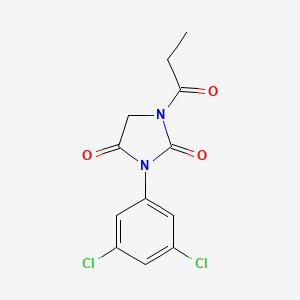
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, is a derivative of hydantoin, a heterocyclic organic compound. This compound is known for its diverse applications in medicinal chemistry, particularly due to its anticonvulsant properties. The presence of the 3,5-dichlorophenyl group enhances its biological activity, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, typically involves the reaction of 3,5-dichlorobenzoyl chloride with hydantoin under specific conditions. The process can be summarized as follows:
Starting Materials: 3,5-dichlorobenzoyl chloride and hydantoin.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 3,5-dichlorobenzoyl chloride is added dropwise to a solution of hydantoin in DMF, followed by the addition of sodium hydroxide. The mixture is then heated to promote the reaction, resulting in the formation of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Temperature Control: Precise temperature control to optimize yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydantoin derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted hydantoins, which can be further utilized in medicinal chemistry and other applications.
科学研究应用
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on biological systems, particularly its anticonvulsant properties.
Medicine: Investigated for potential therapeutic uses, including treatment of epilepsy and other neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, involves its interaction with sodium channels in neurons. By blocking these channels, the compound prevents the repetitive firing of neurons, thereby exerting its anticonvulsant effects. This action is crucial in the treatment of seizure disorders.
相似化合物的比较
Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Used in the treatment of epilepsy.
Mephenytoin: Similar in structure and function to phenytoin.
Uniqueness
Hydantoin, 3-(3,5-dichlorophenyl)-1-propionyl-, is unique due to the presence of the 3,5-dichlorophenyl group, which enhances its biological activity and specificity. This makes it a valuable compound for targeted therapeutic applications.
属性
CAS 编号 |
32955-84-3 |
|---|---|
分子式 |
C12H10Cl2N2O3 |
分子量 |
301.12 g/mol |
IUPAC 名称 |
3-(3,5-dichlorophenyl)-1-propanoylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-2-10(17)15-6-11(18)16(12(15)19)9-4-7(13)3-8(14)5-9/h3-5H,2,6H2,1H3 |
InChI 键 |
KCJNMRLDRIHZSJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
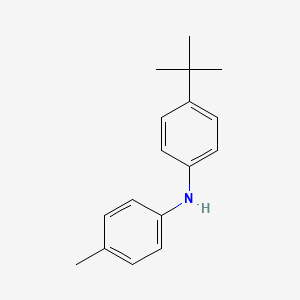
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![6,6'-Dibromo-1,1'-bis(5-decylpentadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12930210.png)

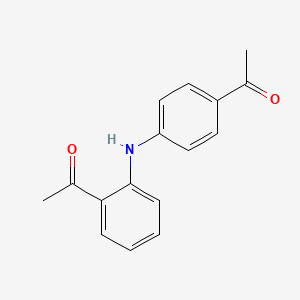
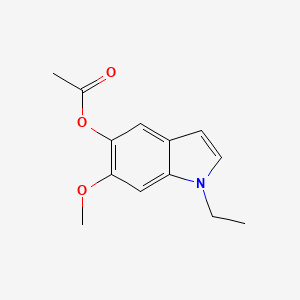
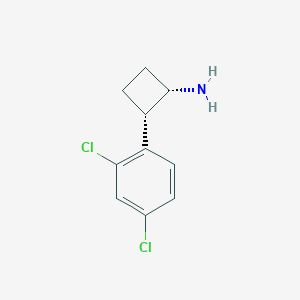
![7-Azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12930242.png)
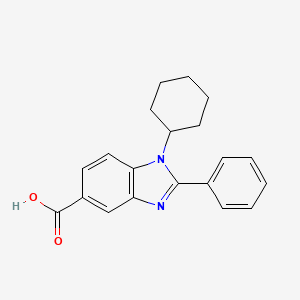
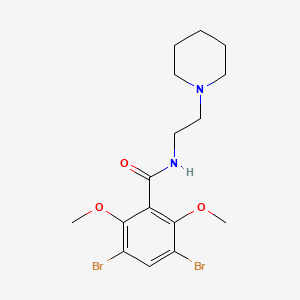
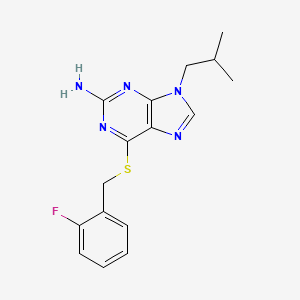
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(undecylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12930262.png)
